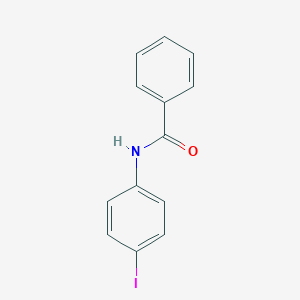

N-(4-iodophenyl)benzamide

Overview

Description

N-(4-iodophenyl)benzamide: is an organic compound with the molecular formula C13H10INO It is a derivative of benzamide where the amide nitrogen is substituted with a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Condensation: One common method for preparing N-(4-iodophenyl)benzamide involves the direct condensation of 4-iodoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction between 4-iodophenylboronic acid and benzamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under inert conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(4-iodophenyl)benzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Products may include various oxidized forms of the benzamide moiety.

Reduction Products: Reduced forms of the benzamide, potentially leading to amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-iodophenyl)benzamide has been investigated for its potential as an anticancer agent. A study highlighted the compound's efficacy in inhibiting key signaling pathways involved in tumor growth, particularly the MEK1 and PI3K pathways. In vitro experiments demonstrated that compounds related to this compound significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and D54 (glioblastoma) cells. The inhibition of phosphorylated ERK1/2 and AKT proteins indicated a promising mechanism for its antitumor activity .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of benzamide derivatives has shown that modifications to the aromatic ring can enhance biological activity. For instance, the introduction of iodine at the para position of the phenyl ring has been linked to increased potency against specific cancer cell lines, suggesting that this compound may serve as a lead compound for further drug development .

Material Science

Supramolecular Chemistry

The compound exhibits interesting supramolecular properties due to its ability to form hydrogen bonds and π-π stacking interactions. Studies have shown that this compound can participate in complexation with other molecules, leading to the formation of three-dimensional frameworks. These frameworks are stabilized by multiple types of weak interactions, which are crucial for designing new materials with specific functionalities .

Crystallization Studies

Crystallographic studies have revealed that this compound can crystallize in various forms, depending on the conditions used during synthesis. The different crystal forms exhibit distinct packing arrangements and intermolecular interactions, which can influence their physical properties and potential applications in organic electronics and photonics .

Structural Biology

X-ray Crystallography

this compound has been utilized as a ligand in X-ray crystallography studies to understand protein-ligand interactions better. Its halogen substituent enhances electron density, making it easier to visualize binding sites on target proteins. This application is particularly relevant in drug design, where understanding how a compound interacts with its biological target is essential for optimizing therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)benzamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites on the target molecule, enhancing the compound’s efficacy.

Comparison with Similar Compounds

- N-(4-bromophenyl)benzamide

- N-(4-chlorophenyl)benzamide

- N-(4-fluorophenyl)benzamide

Comparison:

- Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)benzamide makes it more reactive in substitution reactions compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications.

- Reactivity: Iodine is a better leaving group than bromine, chlorine, or fluorine, making this compound more suitable for reactions requiring a good leaving group.

Biological Activity

N-(4-iodophenyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula , with a molecular weight of approximately 295.13 g/mol. The compound features an iodine atom attached to a phenyl group that is further linked to a benzamide moiety. This structure influences its reactivity and biological activity, particularly in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction between 4-iodoaniline and benzoyl chloride. The general reaction scheme can be summarized as follows:

- Reagents : 4-Iodoaniline + Benzoyl Chloride

- Conditions : The reaction is usually carried out under controlled temperature and solvent conditions.

- Purification : Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

1. Anticancer Activity

This compound has shown potential anticancer properties in various studies. Its derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 | |

| This compound | HeLa (cervical cancer) | 12.8 |

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone (mm) | |

| Escherichia coli | Inhibition Zone (mm) |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The iodine atom enhances its binding affinity, potentially leading to the inhibition or activation of critical pathways involved in disease processes.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated various benzamide derivatives, including this compound, against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and cervical cancer cells .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound demonstrated effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Applications

This compound finds applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new anticancer and antimicrobial agents.

- Imaging Studies : Its radiolabeled derivatives are explored for use in imaging due to the presence of iodine atoms.

- Organic Synthesis : It serves as a building block in synthesizing more complex organic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-iodophenyl)benzamide, and how can reaction conditions be optimized?

this compound is typically synthesized via amide coupling between 4-iodoaniline and benzoyl chloride. Key steps include:

- Acylation : Reacting 4-iodoaniline with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification : Recrystallization using ethanol or methanol to improve yield and purity.

Methodological optimization involves varying solvents (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. For example, a 20% yield was reported under mild conditions, suggesting room for improvement via catalyst screening (e.g., DMAP) or microwave-assisted synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm amide bond formation and aryl substitution patterns. For instance, aromatic protons appear as distinct doublets (δ 7.5–8.0 ppm) in DMSO-d6 .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). Software like SHELXL refines structures, with R-factors < 0.05 indicating high precision .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 349.02 g/mol).

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as:

- Pharmacophore Scaffold : Its iodine moiety enhances binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors .

- HDAC Inhibition : Benzamide derivatives like MS-275 show potent histone deacetylase inhibition, with brain-region selectivity (e.g., frontal cortex vs. striatum) .

- Radiotracer Precursor : The iodine atom allows -labeling for imaging studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational modeling for this compound?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:

- Cross-Validation : Compare experimental data with multiple computational methods (e.g., DFT at B3LYP/6-311+G(d,p) level).

- Dynamic Effects : Account for solvent interactions and conformational flexibility using molecular dynamics simulations.

- Crystallographic Benchmarking : Use SHELX-refined X-ray structures as ground-truth references for bond lengths and angles .

Q. What strategies improve the low yield (20%) in the synthesis of this compound derivatives?

- Catalytic Systems : Replace traditional bases with DMAP or polymer-supported catalysts to enhance acylation efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 minutes at 100°C) while maintaining purity.

- Workflow Automation : High-throughput screening (HTS) identifies optimal solvent/base combinations .

Q. How is this compound utilized in structure-based drug design (SBDD)?

- Molecular Docking : The iodine atom’s van der Waals radius (1.98 Å) fits into halogen-binding pockets (e.g., PARP-1 active site). Tools like AutoDock Vina predict binding modes with RMSD < 2.0 Å .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity using Gaussian or Spartan software .

- Crystallographic Fragment Screening : Co-crystallize derivatives with target proteins to guide lead optimization .

Q. Data Contradiction Analysis

Example : Conflicting NMR signals for amide protons may arise from tautomerism or solvent polarity.

Properties

IUPAC Name |

N-(4-iodophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKGAPLFCABOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.